
3-phenylacrylaldehyde (2-nitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenylacrylaldehyde (2-nitrophenyl)hydrazone, also known as PANH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PANH is a hydrazone derivative of 3-phenylacrylaldehyde and 2-nitrophenylhydrazine, and its chemical structure is shown in Figure 1.
作用机制
The mechanism of action of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone involves its ability to form stable complexes with metal ions and enzymes. This compound can act as a chelating agent, which can bind to metal ions and prevent their interaction with other molecules. In the case of enzymes, this compound can bind to the active site of the enzyme and block its activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. This compound can scavenge free radicals and prevent oxidative damage to cells and tissues. This compound can also inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, this compound can protect neurons from damage and improve cognitive function.
实验室实验的优点和局限性
The advantages of using 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone in lab experiments include its high sensitivity and selectivity for metal ions and enzymes, its ability to form stable complexes, and its potential applications in various fields. However, the limitations of using this compound include its toxicity and potential side effects, as well as the need for careful handling and disposal.
未来方向
There are several future directions for the research and development of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone, including:
1. Optimization of the synthesis method to improve the yield and purity of this compound.
2. Investigation of the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its potential as a therapeutic agent.
4. Development of this compound-based sensors and biosensors for the detection and quantification of metal ions and enzymes in biological samples.
5. Exploration of the potential applications of this compound in other fields, such as environmental science and material science.
Conclusion
In conclusion, this compound is a chemical compound that has shown great potential in scientific research due to its ability to form stable complexes with metal ions and enzymes. This compound has various applications in analytical chemistry, biochemistry, and medicinal chemistry, and has several biochemical and physiological effects. However, further research is needed to optimize the synthesis method, evaluate the pharmacokinetics and pharmacodynamics, and explore the potential applications of this compound in other fields.
合成方法
The synthesis of 3-phenylacrylaldehyde (2-nitrophenyl)hydrazone can be achieved by the condensation reaction between 3-phenylacrylaldehyde and 2-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction mechanism involves the formation of a Schiff base intermediate, which is then reduced to form this compound. The yield and purity of this compound can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
3-phenylacrylaldehyde (2-nitrophenyl)hydrazone has been extensively studied for its potential applications in various fields, including analytical chemistry, biochemistry, and medicinal chemistry. In analytical chemistry, this compound has been used as a sensitive and selective reagent for the detection and quantification of metal ions, such as copper, nickel, and cobalt. This compound can form stable complexes with metal ions, which can be detected by UV-Vis spectroscopy or fluorescence spectroscopy.
In biochemistry, this compound has been investigated for its ability to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, which can improve cognitive function and memory.
属性
IUPAC Name |
2-nitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)15-11-5-4-10-14(15)17-16-12-6-9-13-7-2-1-3-8-13/h1-12,17H/b9-6+,16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBWOFALILUNPU-LVEAOLTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chloro-6-fluorobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5765949.png)
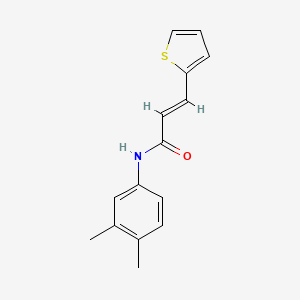
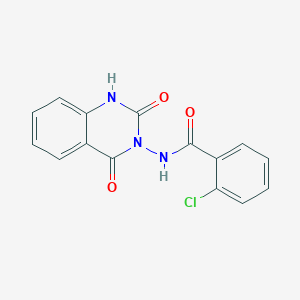
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5765963.png)
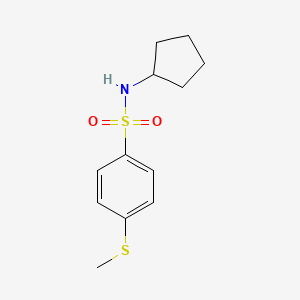
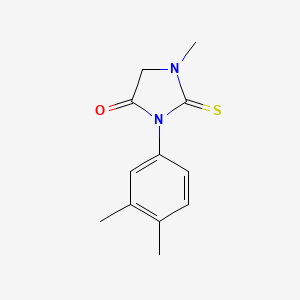
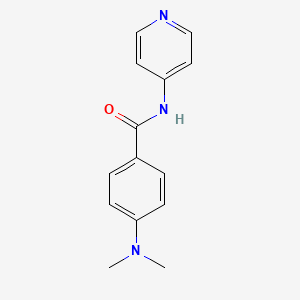
![2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5765989.png)
![2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5765997.png)
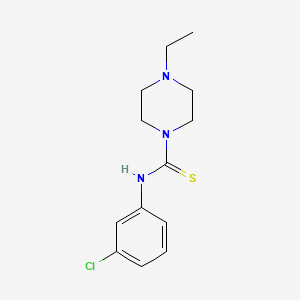
![4-fluorobenzaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5766006.png)
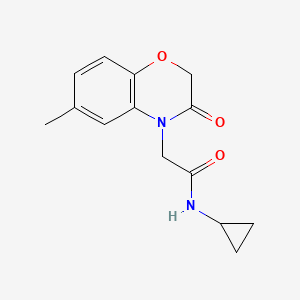
![N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5766048.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5766049.png)